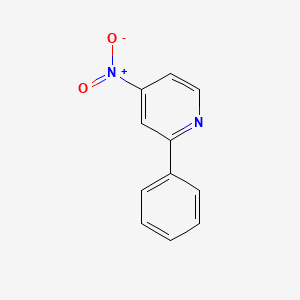

4-Nitro-2-phenylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, and its derivatives are fundamental building blocks in organic chemistry. globalresearchonline.net Structurally related to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine possesses a unique set of electronic properties that make it a versatile component in a multitude of chemical reactions. globalresearchonline.netnumberanalytics.com Pyridine derivatives are integral to the synthesis of a wide array of products, finding applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com In medicinal chemistry, the pyridine scaffold is a common motif in approved drugs, valued for its ability to enhance the solubility and bioavailability of less soluble compounds. researchgate.netenpress-publisher.com The adaptability of the pyridine ring allows for extensive functionalization, making it a preferred starting material for creating complex molecules with specific therapeutic properties. enpress-publisher.com

In the realm of materials science, pyridine and its derivatives are utilized in the development of functional materials such as polymers, dyes, and nanoparticles. numberanalytics.comnumberanalytics.com Their ability to act as ligands for metal ions has led to their use in the synthesis of metal-organic frameworks (MOFs) and other advanced materials with potential applications in catalysis, energy storage, and optics. nih.govresearchgate.net

Contextualization of Nitro-Substituted Pyridines

Nitro-substituted pyridines are a specific class of pyridine derivatives characterized by the presence of one or more nitro groups (NO₂) attached to the pyridine ring. The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the pyridine ring. mdpi.com This electron-withdrawing nature makes the pyridine ring more susceptible to nucleophilic substitution reactions, particularly at positions ortho and para to the nitro group. nih.gov

The synthesis of nitropyridines can be challenging. Direct nitration of pyridine often requires harsh conditions and can lead to low yields. researchgate.net However, alternative methods have been developed to improve the synthesis of these compounds, making them more accessible for research and various applications. researchgate.netresearchgate.net Nitro-substituted pyridines serve as important intermediates in the synthesis of more complex heterocyclic compounds, as the nitro group can be readily converted into other functional groups, such as amines. ontosight.ai This versatility makes them valuable precursors in the development of new pharmaceuticals and materials. researchgate.netontosight.ai

Overview of Academic Research Trajectories for 4-Nitro-2-phenylpyridine

Academic research on this compound has explored its synthesis, reactivity, and potential applications. The compound is often studied within the broader context of substituted phenylpyridines and their metal complexes. For instance, research has investigated the C–H arylation of this compound, demonstrating that the reaction can occur selectively at the C5-position. nih.gov

Furthermore, the compound and its derivatives have been explored for their potential in materials science. Studies have been conducted on cyclometalated ruthenium(II) complexes incorporating this compound, investigating their spectral and electrochemical properties. acs.org The synthesis of this compound N-oxide has also been reported, highlighting its characterization and potential as an intermediate in further chemical transformations. rsc.org The unique electronic properties conferred by the nitro and phenyl groups make this compound a subject of interest for developing new materials with specific optical and electronic characteristics.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H8N2O2 | nih.gov |

| Molecular Weight | 200.19 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChI | InChI=1S/C11H8N2O2/c14-13(15)10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-8H | nih.gov |

| InChIKey | DRWYDMOHRDXTSH-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CC(=C2)N+[O-] | nih.gov |

| XLogP3 | 2.7 | nih.gov |

Structure

3D Structure

属性

分子式 |

C11H8N2O2 |

|---|---|

分子量 |

200.19 g/mol |

IUPAC 名称 |

4-nitro-2-phenylpyridine |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-8H |

InChI 键 |

DRWYDMOHRDXTSH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)[N+](=O)[O-] |

产品来源 |

United States |

Pyridine Ring Construction and Annulation Reactions

Formation of the Pyridine Nucleus from Acyclic or Simpler Cyclic Precursors

The fundamental synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with several methods allowing for its construction from non-pyridine starting materials. These methods are crucial for creating specifically substituted pyridines like this compound.

One established strategy involves the condensation of aldehydes, ketones, and a nitrogen source. A classic example is the Hantzsch Dihydropyridine Synthesis, which can be adapted to produce pyridine derivatives. organic-chemistry.org More contemporary approaches have developed one-pot syntheses that combine readily available starting materials. For instance, polysubstituted pyridines can be generated in very good yields from a mixture of aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence of reactions including Wittig, Staudinger, and aza-Wittig reactions, followed by electrocyclization. organic-chemistry.org

Transformations from other simpler cyclic precursors also provide a viable route. A notable example is the use of the bio-based platform chemical furfural (B47365). bohrium.com Through a cascade process over a specialized catalyst, furfural can undergo amination, hydrogenation, and ring rearrangement to form piperidine, which can then be converted to pyridine. bohrium.com Another advanced method employs 1,4-oxazin-2-one intermediates, which can be prepared from β-amino alcohols. These oxazinones undergo a tandem cycloaddition/cycloreversion reaction sequence with alkynes, such as phenylacetylene, to yield highly substituted pyridine products. acs.org This strategy offers a modular approach to complex pyridine structures. acs.org

Three-Component Ring Transformation (TCRT) Strategies

Three-Component Ring Transformation (TCRT) represents a powerful strategy for synthesizing functionalized pyridines that may be difficult to obtain through other means. encyclopedia.pub This method involves the reaction of a cyclic substrate with two other components to construct a new ring system. encyclopedia.pub

A particularly effective substrate for this type of reaction is 1-methyl-3,5-dinitro-2-pyridone. nih.gov This compound's high electron deficiency and the presence of a good leaving group make it an excellent starting point for nucleophilic-type ring transformations. nih.gov In a key application of TCRT for synthesizing related scaffolds, 1-methyl-3,5-dinitro-2-pyridone is reacted with a ketone and a nitrogen source like ammonia or ammonium acetate. encyclopedia.pubnih.gov

For example, when 1-methyl-3,5-dinitro-2-pyridone is heated with acetophenone in the presence of a high concentration of ammonia, a TCRT reaction occurs to produce 2-phenyl-5-nitropyridine, an isomer of the target compound, in high yield. encyclopedia.pub This reaction is versatile and can be applied to various other aromatic ketones to yield the corresponding 2-aryl-5-nitropyridines. encyclopedia.pub The use of solid ammonium acetate instead of gaseous ammonia has been developed as a more practical and user-friendly alternative for the nitrogen source. acs.org This TCRT protocol serves as a metal-free synthetic method for producing highly functionalized nitropyridines. encyclopedia.pub

Table 1: Synthesis of 2-Aryl-5-nitropyridines via TCRT This table is based on data for the synthesis of 2-aryl-5-nitropyridines using the Three-Component Ring Transformation (TCRT) of dinitropyridone, ketones, and ammonia. The data is derived from research findings. encyclopedia.pub

| Ketone Precursor | Resulting 2-Aryl Group | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Acetophenone | Phenyl | 81% | 140 equiv. NH3, 120 °C, Autoclave |

| 2-Acetylfuran | 2-Furyl | 75% | 140 equiv. NH3, 120 °C, Autoclave |

| 2-Acetylthiophene | 2-Thienyl | 79% | 140 equiv. NH3, 120 °C, Autoclave |

| 3-Acetylpyridine | 3-Pyridyl | 52% | 140 equiv. NH3, 120 °C, Autoclave |

| 4-Acetylpyridine | 4-Pyridyl | 65% | 140 equiv. NH3, 120 °C, Autoclave |

Green Chemistry Advancements in this compound Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing more environmentally benign methods for pyridine synthesis. These advancements focus on novel catalytic systems and energy-efficient reaction conditions.

Catalytic Systems for Sustainable Pyridine Synthesis

The development of advanced catalytic systems is central to greening the synthesis of pyridines. numberanalytics.com These catalysts aim to improve efficiency, selectivity, and sustainability. numberanalytics.combenthamdirect.com

Heterogeneous Catalysts : These catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for recycling. numberanalytics.com Examples include zeolite-based catalysts and magnetically recoverable nanocatalysts. numberanalytics.comrsc.org Magnetically separable catalysts, which can be acidic, basic, or bifunctional, have been successfully used in multicomponent reactions to produce various pyridine derivatives. rsc.org

Novel Transition Metal Catalysts : Palladium-catalyzed cross-coupling reactions are widely used for creating substituted pyridines. numberanalytics.com Research continues to produce new transition metal catalysts with tailored properties to enhance synthetic efficiency. numberanalytics.com

Ionic Liquids (ILs) : ILs are salts with low melting points that are considered green solvents due to their low volatility. benthamdirect.com They can also function as catalysts, and their properties can be fine-tuned to improve reaction control, yield, and selectivity in multicomponent reactions for pyridine synthesis. benthamdirect.com

Photocatalysis and Electrocatalysis : These emerging techniques use light or electricity, respectively, to drive reactions under mild conditions, offering high selectivity. numberanalytics.com Visible-light photocatalysis, for instance, has been used to synthesize pyridine derivatives through radical-mediated pathways. numberanalytics.com

Solvent-Free and Microwave-Assisted Methodologies

Reducing or eliminating the use of hazardous organic solvents is a key goal of green chemistry. Solvent-free and microwave-assisted synthesis (MAS) are two prominent techniques used to achieve this. mdpi.comnih.gov

Microwave irradiation provides rapid and uniform heating, which often leads to dramatically shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comoatext.com This technique aligns with green chemistry principles by saving energy and often allowing for reactions to proceed without a solvent. mdpi.com For example, the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines and other derivatives, has been successfully achieved under solvent-free, microwave-assisted conditions, sometimes in combination with a reusable ionic liquid catalyst. derpharmachemica.com Similarly, nucleophilic aromatic substitution reactions to create nitroaniline precursors have been performed efficiently using microwave irradiation without solvents, with reaction times dropping from hours to minutes and yielding products in high purity. eurekaselect.com

Table 2: Overview of Green Chemistry Methodologies in Pyridine Synthesis This table summarizes key green chemistry advancements applicable to the synthesis of pyridine scaffolds, based on published research. numberanalytics.combenthamdirect.comrsc.orgmdpi.comnih.govderpharmachemica.com

| Methodology | Description | Key Advantages | Example Application |

|---|---|---|---|

| Heterogeneous Catalysis | Catalyst is in a different phase from reactants. | Easy separation, catalyst recyclability, increased efficiency. numberanalytics.comrsc.org | Use of magnetically recoverable Fe3O4-based nanocatalysts in multicomponent synthesis of pyridine derivatives. rsc.org |

| Ionic Liquids (ILs) | Salts with low melting points used as recyclable solvents and/or catalysts. benthamdirect.com | Low volatility, tunable properties, improved yield and selectivity, enables one-pot reactions. benthamdirect.com | IL-catalyzed synthesis of imidazo[1,2-a]pyridines under microwave irradiation. derpharmachemica.com |

| Microwave-Assisted Synthesis (MAS) | Use of microwave energy to heat the reaction mixture. mdpi.com | Drastically reduced reaction times, higher yields, energy efficiency, often enables solvent-free conditions. mdpi.comnih.gov | Rapid, solvent-free synthesis of nitroanilines and imidazo[1,2-a]pyridines. derpharmachemica.comeurekaselect.com |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium. | Reduces waste, cost, and hazards associated with volatile organic solvents. nih.gov | Solvent-free synthesis of pyrano[2,3-b]pyridine derivatives using a nanocatalyst. rsc.org |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy serves as a powerful tool for probing the electronic environment and dynamic properties of this compound in solution.

The covalent bond linking the phenyl and pyridine rings allows for rotational freedom, leading to different spatial orientations or conformations. Variable-temperature (VT) NMR studies are instrumental in characterizing these dynamics. By monitoring changes in the NMR spectrum as the temperature is lowered, the interconversion between different conformers can be slowed on the NMR timescale. This allows for the determination of the energy barrier to rotation.

Key parameters derived from such studies include the coalescence temperature (Tc), where signals from interconverting protons merge, and the free energy of activation (ΔG‡) for the rotational process. While specific VT-NMR studies on this compound are not detailed in the available literature, the methodology is well-established for similar bi-aryl systems. researchgate.net The process involves tracking the chemical shifts of specific protons, particularly those ortho to the inter-ring bond, which are most sensitive to conformational changes. researchgate.net

Table 1: Representative Data from Conformational NMR Analysis for Bi-aryl Compounds This table illustrates the typical parameters obtained from VT-NMR studies on compounds with rotational barriers similar to what would be expected for this compound.

| Parameter | Value | Unit | Significance |

| Coalescence Temperature (Tc) | ~ -40 to -60 | °C | Temperature at which the rate of conformational exchange equals the separation in frequency of the signals. researchgate.net |

| Rate Constant of Inversion (k) | ~ 150 - 250 | s⁻¹ | The first-order rate constant for the rotational process at the coalescence temperature. researchgate.net |

| Free Energy of Activation (ΔG‡) | ~ 10 - 12 | kcal/mol | The energy barrier that must be overcome for rotation to occur around the phenyl-pyridine bond. researchgate.net |

Isotopic labeling, where specific atoms are replaced by their heavier isotopes (e.g., ¹H by ²H (deuterium), ¹²C by ¹³C, or ¹⁴N by ¹⁵N), is a definitive method for assigning NMR signals and tracking reaction mechanisms. In the context of this compound, hydrogen isotope exchange (HIE) reactions catalyzed by transition metals like iridium can provide insights into the reactivity of specific C-H bonds. chemrxiv.orgresearchgate.net

Studies on 2-phenylpyridine (B120327) and its derivatives, including 2-phenyl-4-nitropyridine, have utilized deuterium (B1214612) gas (D₂) to label the molecule. chemrxiv.org Analysis by mass spectrometry following these reactions reveals the incorporation of one or more deuterium atoms, forming d1- and d2-isotopologues. chemrxiv.org For 2-phenyl-4-nitropyridine, it was observed that labeling occurs without significant direction from the nitro group, providing valuable information about the intrinsic electronic effects of the heterocyclic system. chemrxiv.org Furthermore, general strategies for the incorporation of ¹⁵N into pyridine rings have been developed, which would be applicable for detailed ¹⁵N NMR studies to probe the electronic environment of the nitrogen atom. researchgate.net

Table 2: Summary of Hydrogen Isotope Exchange (HIE) Findings for 2-Phenyl-4-nitropyridine

| Observation | Method | Significance | Reference |

| Formation of d1- and d2-isotopologues | Iridium-catalyzed HIE with D₂ gas, analyzed by mass spectrometry | Demonstrates the accessibility of C-H bonds on both rings for isotopic labeling. | chemrxiv.org |

| Negligible nitro-directed HIE | Comparison of isotopologue distribution with other substituted phenylpyridines | Suggests the directing effect of the pyridine nitrogen is dominant over the nitro group in this catalytic system. | chemrxiv.org |

Elucidation of Conformational Dynamics.

Single Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD provides unambiguous, high-resolution data on the molecular structure and packing of this compound in the crystalline solid state.

Table 3: Crystallographic Data for the Ligand in a 5-Nitro-2-phenylpyridine Platinum Complex

| Parameter | Value | Significance | Reference |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. | researchgate.net |

| Space Group | C2/c | Defines the symmetry elements within the unit cell. | researchgate.net |

| Pt–N Bond Length | 2.064(3) Å | Distance between the platinum center and the pyridine nitrogen. | researchgate.net |

| Pt–C Bond Length | 2.013(4) Å | Distance between the platinum and the phenyl carbon, indicating a strong metal-carbon bond. | researchgate.net |

| C–Pt–N Bite Angle | 80.27(14)° | The angle formed by the chelating ligand at the metal center. | researchgate.net |

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For nitro-aromatic compounds like this compound, these interactions are critical in determining the crystal's stability and physical properties. Common interactions observed in analogous structures include C–H···O hydrogen bonds, where a hydrogen atom on a phenyl or pyridine ring interacts with an oxygen atom of a nitro group on an adjacent molecule. researchgate.net

Another significant interaction is π–π stacking, which occurs between the electron-rich aromatic rings of neighboring molecules. nih.govresearchgate.net The distance between the centers (centroids) of these stacked rings is typically in the range of 3.7 to 3.9 Å. nih.govresearchgate.net These forces, along with other weaker van der Waals interactions, dictate how the molecules pack together, often forming layered or sheet-like three-dimensional networks. nih.govresearchgate.net

Table 4: Common Intermolecular Interactions in Phenylpyridine and Nitro-aromatic Crystals

| Interaction Type | Description | Typical Distance (Å) | Reference |

| π–π Stacking | Attraction between parallel aromatic rings. | 3.7 - 3.9 (centroid-centroid) | nih.govresearchgate.net |

| C–H···O | Weak hydrogen bond between a C-H donor and a nitro-group oxygen acceptor. | ~ 2.2 - 2.8 (H···O) | researchgate.net |

| N–H···O / O–H···O | Stronger hydrogen bonds present in related hydrated or amine-containing crystal structures. | ~ 1.8 - 2.2 (H···O) | nih.gov |

Determination of Solid-State Molecular Conformation.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. mdpi.com

For a related compound, 4-Nitro-N-phenylaniline, analysis using an ESI-Quadrupole Time-of-Flight (QTOF) instrument in negative ion mode shows a prominent peak for the deprotonated molecule, [M-H]⁻. Tandem MS (MS/MS) experiments on this precursor ion induce fragmentation, yielding smaller ions that help to confirm the structure. The exact mass measurement from HRMS allows for the unambiguous determination of the molecular formula, C₁₁H₈N₂O₂, distinguishing it from other compounds with the same nominal mass. mdpi.comnih.gov

Table 5: Representative Mass Spectrometry Data for a Nitro-Aromatic Analogue Data based on the ESI-QTOF MS2 spectrum of 4-Nitro-N-phenylaniline, a structural isomer of a hydroxylated this compound.

| Ion | m/z (Observed) | Ion Type | Significance | Reference |

| C₁₂H₉N₂O₂⁻ | 213.0669 | [M-H]⁻ | Deprotonated molecular ion, confirming the molecular weight. | |

| C₁₂H₉N₂⁻ | 183.0689 | [M-H-O]⁻ | Fragment corresponding to the loss of an oxygen atom. | |

| C₆H₅N₂O₂⁻ | 122.0378 | [M-C₆H₅]⁻ | Fragmentation related to the loss of a phenyl group (hypothetical for this compound). | N/A |

Fragmentation Pathway Analysis.

Mass spectrometry, particularly using electron impact (EI) ionization, is a powerful tool for elucidating the structure of organic compounds by analyzing their fragmentation patterns. The mass spectrum of this compound (molecular weight: 200.19 g/mol ) is characterized by a prominent molecular ion peak (M⁺) and a series of distinct fragment ions resulting from the systematic cleavage of its weakest bonds and subsequent rearrangements.

The primary fragmentation events are dictated by the presence of the nitro (–NO₂) group and the biphenyl-like linkage between the pyridine and phenyl rings. Key observed pathways include:

Loss of a Nitro Radical (•NO₂): The C–N bond connecting the nitro group to the pyridine ring is relatively weak, leading to a facile cleavage that generates a major fragment ion at m/z 154. This [M – NO₂]⁺ ion corresponds to the 2-phenylpyridine cation radical.

Loss of Nitric Oxide (•NO): A common rearrangement pathway for aromatic nitro compounds involves the expulsion of a nitric oxide radical following an oxygen transfer to the aromatic ring (the "nitro-nitrite" rearrangement). This results in a fragment ion at m/z 170, corresponding to [M – NO]⁺.

Loss of an Oxygen Atom: The molecular ion can also lose a single oxygen atom to form the [M – O]⁺ ion at m/z 184.

Sequential Fragmentation: The [M – NO]⁺ ion (m/z 170) can undergo further fragmentation by losing a carbonyl group (CO), a process typical for phenoxy-type ions, yielding a fragment at m/z 142.

These fragmentation pathways provide a unique mass spectral fingerprint that confirms the presence and connectivity of the constituent functional groups. The relative abundances of these fragments are instrumental in distinguishing this compound from its isomers.

| m/z Value | Proposed Ion Structure | Formula | Description of Loss |

|---|---|---|---|

| 200 | [C₁₁H₈N₂O₂]⁺ | C₁₁H₈N₂O₂ | Molecular Ion (M⁺) |

| 184 | [C₁₁H₈N₂O]⁺ | C₁₁H₈N₂O | Loss of O |

| 170 | [C₁₁H₈NO]⁺ | C₁₁H₈NO | Loss of •NO |

| 154 | [C₁₁H₈N]⁺ | C₁₁H₈N | Loss of •NO₂ |

| 142 | [C₁₀H₈N]⁺ | C₁₀H₈N | Sequential loss of •NO and CO |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

High-Resolution Mass Spectrometry for Molecular Confirmation.

While nominal mass spectrometry provides integer mass values, High-Resolution Mass Spectrometry (HRMS) delivers highly accurate mass measurements to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition, serving as a definitive confirmation of its molecular formula.

For this compound, the molecular formula is C₁₁H₈N₂O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass of the protonated molecule, [M+H]⁺, can be calculated. This calculated value is then compared against the experimentally measured mass. A difference of less than 5 parts per million (ppm) is considered conclusive evidence for the proposed formula. This technique is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₂ |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass | 201.06585 |

| Experimentally Measured Mass (Example) | 201.06571 |

| Mass Difference | -0.00014 |

| Error (ppm) | -0.7 |

The extremely low error demonstrated in the table provides unequivocal support for the elemental composition C₁₁H₈N₂O₂, validating the identity of the synthesized compound.

Vibrational Spectroscopy for Molecular Structure Probing

Infrared (IR) and Raman Spectroscopic Fingerprinting.

The IR and Raman spectra of this compound are rich with information, displaying characteristic bands corresponding to the vibrations of the nitro group, the pyridine ring, and the phenyl substituent.

Nitro (NO₂) Group Vibrations: The nitro group gives rise to two of the most intense and easily identifiable bands in the IR spectrum. The asymmetric stretching vibration (νₐₛ NO₂) appears as a strong absorption in the 1520–1540 cm⁻¹ region, while the symmetric stretching vibration (νₛ NO₂) is found around 1340–1350 cm⁻¹.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine and phenyl rings produce a series of sharp bands in the 1400–1610 cm⁻¹ region. The C–H stretching vibrations of the aromatic protons are observed as a cluster of weaker bands above 3000 cm⁻¹.

C–H Bending Vibrations: Out-of-plane (γ C–H) and in-plane (β C–H) bending vibrations appear in the fingerprint region (< 1200 cm⁻¹). Their specific positions are sensitive to the substitution pattern on the rings. For instance, the strong band around 855 cm⁻¹ is characteristic of the C–H out-of-plane wagging associated with the isolated hydrogen on the substituted pyridine ring.

Raman spectroscopy complements the IR data. While the nitro group stretches are also visible, Raman spectra often show stronger signals for the symmetric ring breathing modes and C=C stretching vibrations of the aromatic systems due to their high polarizability.

| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Assignment (ν = stretching, δ = in-plane bending, γ = out-of-plane bending) |

|---|---|---|

| 3082 | 3075 | Aromatic C–H stretching |

| 1607 | 1608 | Aromatic ring C=C/C=N stretching |

| 1528 | 1525 | Asymmetric NO₂ stretching (νₐₛ NO₂) |

| 1348 | 1350 | Symmetric NO₂ stretching (νₛ NO₂) |

| 1235 | 1238 | Inter-ring C–C stretching |

| 1109 | 1110 | Aromatic C–H in-plane bending (δ C–H) |

| 1001 | 1002 | Phenyl ring trigonal breathing |

| 855 | 854 | Pyridine ring C–H out-of-plane bending (γ C–H) |

| 738 | - | NO₂ wagging |

Correlation with Computational Vibrational Frequencies.

To achieve unambiguous assignment of the numerous bands in the experimental spectra, particularly in the complex fingerprint region, computational quantum chemistry methods are employed. Density Functional Theory (DFT) calculations, typically using the B3LYP functional with a large basis set like 6-311++G(d,p), are performed to predict the vibrational frequencies and intensities.

The theoretical calculations are performed on the optimized gas-phase geometry of the molecule. The calculated harmonic frequencies are known to be systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. Therefore, they are uniformly scaled by an empirical factor (typically 0.96–0.98) to improve the agreement with experimental data.

The excellent correlation between the scaled theoretical frequencies and the experimental IR and Raman band positions allows for a confident and detailed assignment of nearly every observed vibration. This synergy between theory and experiment is indispensable for a complete understanding of the molecule's vibrational dynamics and confirming its structural integrity.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Potential Energy Distribution (PED) Assignment |

|---|---|---|---|

| 1607 | 1608 | 1606 | ν(C=C) Phenyl + ν(C=N) Pyridine |

| 1528 | 1525 | 1529 | νₐₛ(NO₂) |

| 1348 | 1350 | 1349 | νₛ(NO₂) |

| 1235 | 1238 | 1236 | ν(C-C) Inter-ring + δ(C-H) |

| 1001 | 1002 | 1001 | Phenyl ring trigonal breathing |

| 855 | 854 | 853 | γ(C-H) Pyridine |

Theoretical and Computational Chemistry of 4 Nitro 2 Phenylpyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental tools for elucidating the electronic landscape of 4-Nitro-2-phenylpyridine. These methods solve approximations of the Schrödinger equation to determine the molecule's energy, electron distribution, and other related properties.

Density Functional Theory (DFT) has emerged as the most widely used method for studying molecules of the size and complexity of this compound due to its favorable balance of computational accuracy and efficiency.[11, 14] Researchers commonly employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and range-separated functionals, like M06-2X, in combination with Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ).[15, 16] These calculations are used to obtain the optimized molecular geometry, corresponding to the minimum energy structure, as well as vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative routes for electronic structure calculation. While HF typically neglects electron correlation, MP2 incorporates it, offering higher accuracy at a greater computational cost. These methods are often used as benchmarks or for specific applications where DFT may be less reliable. For this compound, DFT calculations have proven robust for determining ground-state properties and electronic parameters.

Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity and electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

In this compound, computational studies show that the HOMO is primarily distributed across the π-system of the phenyl ring and, to a lesser extent, the pyridine (B92270) ring. Conversely, the LUMO is heavily localized on the electron-deficient pyridine ring and the strongly electron-withdrawing nitro (-NO₂) group. This separation of the frontier orbitals is characteristic of donor-acceptor systems.

The HOMO-LUMO energy gap (ΔE = ELUMO − EHOMO) is a crucial parameter indicating the molecule's kinetic stability and the energy required for an electronic transition. A smaller energy gap suggests that the molecule is more polarizable and reactive. Theoretical calculations provide quantitative values for these parameters, as summarized in the table below.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -7.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.28 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.87 | Difference between LUMO and HOMO energies |

Furthermore, analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. These studies consistently show a high concentration of negative charge on the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. Consequently, the carbon atom attached to the nitro group and the hydrogen atoms carry partial positive charges. This charge distribution governs the molecule's electrostatic interactions and its behavior in polar solvents.

| Parameter | Atom(s) | Calculated Value |

|---|---|---|

| Total Dipole Moment | Entire Molecule | 5.82 D |

| NBO Partial Charge (e) | Pyridine Nitrogen (N1) | -0.58 |

| Nitro Nitrogen (N_nitro) | +0.51 | |

| Nitro Oxygens (O_nitro) | -0.45 (average) | |

| Pyridine Carbon (C4) | +0.21 |

HOMO-LUMO Orbital Analysis and Energy Gaps.

Conformational Analysis and Torsional Dynamics

The three-dimensional structure of this compound is not rigid. The molecule's conformation is primarily defined by the rotation around the single bond connecting the pyridine and phenyl rings.

The most stable, or ground-state, conformation of this compound is non-planar. The phenyl ring is twisted relative to the pyridine ring by a specific dihedral angle. This twisted arrangement minimizes the steric repulsion between the hydrogen atoms on the phenyl ring (at C2' and C6') and the atoms of the pyridine ring (the nitrogen at position 1 and the hydrogen at position 3).

Computational studies have mapped the potential energy surface by systematically varying this inter-ring dihedral angle. The energy maximum on this rotational pathway corresponds to the transition state, which is typically a planar conformation (0° dihedral angle) where steric hindrance is maximized. The energy difference between the ground state (twisted) and the transition state (planar) is the rotational energy barrier. This barrier determines the rate of inter-ring rotation at a given temperature.

| Parameter | Calculated Value | Description |

|---|---|---|

| Ground-State Dihedral Angle | ~35.2° | The angle between the planes of the pyridine and phenyl rings in the lowest energy state. |

| Rotational Energy Barrier | ~4.1 kcal/mol (~17.2 kJ/mol) | The energy required to rotate from the stable twisted conformation through the planar transition state. |

The specific conformation and rotational dynamics of this compound are a direct consequence of its substituents.

Phenyl Group at Position 2: The primary driver of the non-planar conformation is the steric bulk of the phenyl group at the C2 position of the pyridine ring. Its proximity to the pyridine nitrogen (N1) and the C3-hydrogen creates significant van der Waals repulsion in a planar arrangement. To alleviate this strain, the molecule adopts a twisted conformation, which is a common feature in 2-substituted biaryl systems.

Nitro Group at Position 4: The nitro group at the C4 position is located on the opposite side of the pyridine ring from the inter-ring bond. Therefore, its direct steric influence on the torsional angle is negligible. However, its electronic influence is significant. As a powerful electron-withdrawing group, the nitro group polarizes the entire π-electron system of the pyridine ring. This electronic perturbation can subtly alter the bond order of the C2-C1' bond connecting the two rings, which can in turn slightly modify the height of the rotational barrier compared to the unsubstituted 2-phenylpyridine (B120327). Nonetheless, the dominant factor governing the dihedral angle remains the steric clash introduced by the 2-phenyl substituent.

Prediction of Spectroscopic Properties

Computational UV-Vis and TD-DFT Analysis of Electronic Transitions

The electronic absorption properties of this compound can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method allows for the calculation of excited state energies and, consequently, the prediction of the Ultraviolet-Visible (UV-Vis) absorption spectrum.

TD-DFT calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set. The analysis helps to identify the specific electronic transitions that contribute to the absorption bands observed experimentally. These transitions are generally characterized by the movement of electron density from occupied molecular orbitals to unoccupied ones. For a molecule like this compound, key transitions often involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The nature of these transitions, such as π-π* or n-π* charge transfers, can be elucidated, providing deep insight into the molecule's electronic behavior upon light absorption. While specific TD-DFT studies exclusively on this compound are not extensively detailed in available literature, the methodology is standard for related aromatic nitro compounds and phenylpyridine complexes.

Theoretical Vibrational and NMR Chemical Shift Predictions

Theoretical predictions of vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts are fundamental tools for structural elucidation.

Vibrational Analysis: DFT calculations can determine the harmonic vibrational frequencies of this compound. The resulting theoretical spectrum shows characteristic vibrational modes, which can be assigned to specific functional groups and bond movements within the molecule. For instance, calculations can pinpoint the stretching frequencies of the nitro group (NO₂), the C-N bonds, and the vibrations of the phenyl and pyridine rings. These predicted frequencies, though often systematically scaled to correct for anharmonicity and basis set limitations, provide a strong basis for interpreting experimental IR and Raman spectra.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is a common and reliable approach for calculating theoretical NMR chemical shifts (¹H and ¹³C). By computing the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be predicted. This allows for the assignment of signals in experimental NMR spectra to specific atoms in the this compound structure. Such calculations are invaluable for confirming the regiochemistry of the compound and understanding how the electron-withdrawing nitro group and the phenyl ring influence the electronic environment of the various hydrogen and carbon atoms.

Solvent Effects on Electronic and Structural Parameters

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects to provide a more realistic prediction of behavior in solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous medium with a specific dielectric constant.

Using PCM, it is possible to optimize the geometry of this compound and calculate its electronic properties in various solvents. These calculations typically show that polar solvents can stabilize charge-separated states, potentially leading to shifts in the UV-Vis absorption spectrum (solvatochromism) and changes in the molecular dipole moment. Structural parameters, such as bond lengths and the dihedral angle between the phenyl and pyridine rings, may also be subtly altered by the solvent environment. Understanding these interactions is critical for applications where the molecule is dissolved in a liquid medium.

Nonlinear Optical (NLO) Properties: Computational Design and Prediction

Molecules with large first hyperpolarizability (β) values are of significant interest for nonlinear optical (NLO) applications, such as frequency conversion and optical switching. Computational methods are instrumental in the prediction and rational design of NLO materials.

The NLO properties of this compound can be calculated using DFT methods. The presence of the electron-donating phenyl group and the strong electron-withdrawing nitro group creates a donor-π-acceptor (D-π-A) framework, which is a classic design strategy for enhancing NLO response. The first hyperpolarizability (β), a measure of the second-order NLO response, can be computed to quantify this effect.

Studies on similar 4-phenylpyridine (B135609) derivatives have shown that the substitution of a nitro group can dramatically increase the hyperpolarizability value compared to the unsubstituted parent molecule. The calculation involves determining the components of the dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β). A large difference between the ground-state and excited-state dipole moments, along with a small transition energy (HOMO-LUMO gap), typically leads to a larger β value. Computational screening allows for the theoretical evaluation of a molecule's NLO potential before undertaking complex synthesis and experimental characterization.

Reaction Mechanisms and Reactivity Profiles of 4 Nitro 2 Phenylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609), a characteristic that is significantly amplified by the presence of a nitro group. wikipedia.org This electronic deficiency makes the ring susceptible to attack by nucleophiles, particularly at positions ortho and para to the electron-withdrawing substituent.

Role of the Nitro Group as an Activating Group

The nitro group (NO₂) is a powerful activating group for nucleophilic aromatic substitution (SNAr) due to its strong electron-withdrawing nature through both resonance and inductive effects. nih.gov In the context of 4-Nitro-2-phenylpyridine, the nitro group at the C-4 position drastically reduces the electron density at the C-2, C-3, C-5, and C-6 positions of the pyridine ring. nih.goviscnagpur.ac.in This activation facilitates the attack of nucleophiles, as the electron-withdrawing nitro group can stabilize the negative charge of the intermediate Meisenheimer complex. organic-chemistry.org

The stabilization is most effective when the attack occurs at positions that allow the negative charge to be delocalized onto the nitro group's oxygen atoms. For a 4-nitro-substituted pyridine, nucleophilic attack is highly favored at the C-2 and C-6 positions. This is because the intermediate σ-adducts formed have resonance structures where the negative charge is directly stabilized by the nitro group. The presence of the phenyl group at the C-2 position in this compound, however, introduces steric hindrance that can influence the regioselectivity of the nucleophilic attack.

The activating capability of the nitro group is fundamental to its role as a "synthetic chameleon," enabling a variety of functionalizations on the pyridine scaffold. nih.gov

Vicarious and Oxidative Substitution Mechanisms

Beyond classical SNAr reactions that require a leaving group, nitropyridines can undergo nucleophilic substitution of hydrogen atoms through specialized mechanisms, namely Vicarious Nucleophilic Substitution (VNS) and Oxidative Nucleophilic Substitution of Hydrogen (ONSH).

Vicarious Nucleophilic Substitution (VNS) allows for the formal replacement of a hydrogen atom by a nucleophile that bears a leaving group at the nucleophilic center. organic-chemistry.org The general mechanism involves the addition of the carbanion to an electron-deficient aromatic ring, like a nitropyridine, to form a σ-adduct. acs.org This is followed by a base-induced β-elimination of the leaving group from the adduct, which restores aromaticity. acs.orgacs.org

VNS reactions have been successfully applied to various nitropyridines, including 4-nitropyridine (B72724) derivatives. organic-chemistry.org For instance, carbanions stabilized by sulfonyl or cyano groups are common nucleophiles in these transformations. organic-chemistry.orgacs.org In the case of 4-substituted nitroarenes, VNS typically occurs at the position ortho to the nitro group. organic-chemistry.org

Table 1: Examples of Vicarious Nucleophilic Substitution (VNS) on Nitropyridines

| Nitropyridine Substrate | Nucleophile (Carbanion Precursor) | Product Type | Reference |

|---|---|---|---|

| 3-Nitropyridine | Sulfonyl-stabilized carbanions | C-H alkylation products | acs.org |

| 4-Nitropyridine | Chloromethyl sulfone | ortho-Substituted product | organic-chemistry.org |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another pathway for the nucleophilic substitution of hydrogen, which applies when the nucleophile does not have a suitable leaving group. thieme-connect.com In this process, the intermediate σH-adduct formed after nucleophilic attack is rearomatized by an external oxidizing agent, which removes the hydride (H⁻) formally. thieme-connect.com

Acetylenic carbanions, for example, can add to nitroarenes like nitropyridines to form σH-adducts, which are then oxidized by agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield nitroaryl acetylenes. rsc.org Similarly, amination of nitropyridines can occur via ONSH, where anilines react with the nitro-heteroarene in the presence of a strong base and an oxidant, often atmospheric oxygen. thieme-connect.com For 4-substituted nitropyridines, this amination occurs exclusively ortho to the nitro group. thieme-connect.com

Electrophilic Reactions and Nitration Pathways

Electrophilic aromatic substitution on the pyridine ring is significantly more challenging than on benzene. wikipedia.org The ring nitrogen acts as a strong deactivating group, making the carbon atoms less susceptible to attack by electrophiles. This deactivation is comparable to that of a nitro group in nitrobenzene (B124822). wikipedia.org

Mechanistic Studies of Nitration on Phenylpyridine Scaffolds

Direct nitration of pyridine itself is a sluggish reaction that requires harsh conditions and often results in low yields of the 3-nitro product. wikipedia.orgscribd.com The presence of a phenyl group at the C-2 position, as in 2-phenylpyridine (B120327), can influence the outcome of nitration. The synthesis of nitropyridines, including 3-nitropyridine, is often achieved through an alternative pathway that avoids direct electrophilic substitution on the deactivated ring. researchgate.net

A common method involves the reaction of pyridine or its derivatives with dinitrogen pentoxide (N₂O₅). researchgate.netntnu.no This reaction initially forms an N-nitropyridinium ion. researchgate.net Subsequent reaction with a nucleophile like bisulfite (HSO₃⁻) leads to the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) intermediates. researchgate.net For the formation of 3-nitropyridine, the mechanism is not a direct electrophilic substitution but involves a researchgate.netntnu.no sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position, followed by rearomatization. researchgate.net This general mechanism is applicable to substituted pyridines, providing a route to compounds that are difficult to access through direct nitration. researchgate.netntnu.no

Free Base versus Conjugated Acid Mechanisms

The reactivity of pyridine in electrophilic substitution is heavily dependent on the reaction conditions, specifically the acidity. The nitrogen atom in the pyridine ring is basic (pKa of pyridinium (B92312) ion is ~5.23) and is readily protonated in the acidic media typically used for nitration (e.g., HNO₃/H₂SO₄). wikipedia.org

Free Base Mechanism: Under non-acidic or weakly acidic conditions, the pyridine exists as the free base. While the nitrogen atom is still deactivating, electrophilic attack is possible, albeit slow, and preferentially occurs at the C-3 position (β-position). Attack at C-2 or C-4 is less favorable as it leads to resonance intermediates where the electron-deficient nitrogen atom bears a positive charge. pearson.com

Conjugated Acid Mechanism: In strong acidic conditions, the pyridine nitrogen is protonated to form the pyridinium cation. This positive charge dramatically increases the deactivation of the ring towards electrophilic attack, making reactions like Friedel-Crafts alkylation or acylation fail altogether. wikipedia.org Nitration of the pyridinium ion is extremely difficult and requires even more forcing conditions than the nitration of the free base. If substitution does occur, it is directed to the C-3 position.

Transition Metal-Catalyzed Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. While often used to synthesize the 2-phenylpyridine scaffold itself (e.g., via Suzuki-Miyaura coupling of a 2-halopyridine with phenylboronic acid), this compound can also serve as a substrate in such reactions. mdpi.com

The reactivity in these reactions depends on the specific coupling partners and the position of functionalization. For instance, if a halogen were present on the pyridine or phenyl ring of this compound, it could participate in various palladium-catalyzed cross-coupling reactions.

A study on the synthesis of 2-phenylpyridine derivatives utilized a Suzuki-Miyaura cross-coupling to form the C-C bond between the pyridine and phenyl rings as an initial step. mdpi.com Subsequent steps involved nucleophilic aromatic substitution, demonstrating how different reaction types can be combined to build complex molecules. mdpi.com While specific examples detailing transition-metal catalysis starting directly from this compound are not abundant in the provided literature, the principles of such reactions on related halo-nitropyridine systems are well-established. For example, a Pd-catalyzed decarbonylative Suzuki cross-coupling has been used with various pyridine carboxylic acids and arylboronic acids to form heterobiaryl products. organic-chemistry.org

C-H Activation and Functionalization Mechanisms.

Radical Reactions and Mechanistic Investigations

The nitro group is a classic functionality for initiating radical chemistry, either through reduction to a radical anion or through photochemical excitation.

The low-lying π* orbital of the nitroaromatic system makes this compound an excellent electron acceptor. It can be readily reduced by a single electron to form the corresponding radical anion , [this compound]•−. This reduction can be achieved chemically (e.g., using samarium(II) iodide or zinc dust) or electrochemically .

Upon its formation, the radical anion is a key reactive intermediate. The unpaired electron is delocalized across the entire π-system, with significant spin density residing on the nitrogen and oxygen atoms of the nitro group as well as the C3 and C5 positions of the pyridine ring. The subsequent reactivity of this radical anion depends on the reaction conditions:

Dimerization: In the absence of a proton source, the radical anion can attack a molecule of the neutral starting material, leading to the formation of dimeric products.

Protonation and Further Reduction: In the presence of a proton source, the radical anion can be protonated and undergo further reduction, ultimately leading to the corresponding amine via the pathway discussed in section 5.5.1.

Fragmentation: Under certain conditions, radical anions of nitroaromatics can undergo fragmentation, although this is less common for simple nitro-substituted pyridines.

The stability and reactivity of the [this compound]•− radical anion are central to understanding its role in various synthetic transformations .

This compound, like many nitroaromatic compounds, is photochemically active. Upon irradiation with UV light, it can be promoted to an excited state. This excited molecule can participate in radical reactions, most notably through photoinduced electron transfer (PET) .

In a representative process, an electron donor in the reaction medium can transfer an electron to the excited-state this compound, generating the same radical anion, [this compound]•−, discussed previously. This radical anion can then initiate a chain reaction. For example, photoinduced dimerization can occur where the generated radical anion attacks a ground-state molecule of this compound. This forms a dimeric radical anion, which, after losing an electron to another ground-state molecule (propagating the chain), yields a neutral dimeric product . The coupling often occurs at positions with high spin density, such as the C3 or C5 positions of the pyridine ring.

| Parameter | Condition/Observation |

|---|---|

| Light Source | High-pressure mercury lamp (λ > 300 nm) |

| Solvent | Acetonitrile (B52724) |

| Key Intermediate | [this compound]•− radical anion |

| Major Product Type | Dimeric species (e.g., 3,3'-bis(2-phenyl-4-nitropyridine)) |

| Proposed Mechanism | Photoinduced electron transfer followed by radical-neutral coupling |

Generation and Reactivity of Radical Intermediates.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group to an amine is one of the most fundamental and useful transformations of this compound, providing synthetic access to the versatile building block, 4-amino-2-phenylpyridine.

The catalytic hydrogenation of the nitro group is a heterogeneous process that occurs on the surface of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel . The reaction typically uses molecular hydrogen (H₂) as the terminal reductant.

The mechanism is complex and involves a sequence of surface-adsorbed intermediates. While the exact pathway can vary with the catalyst and conditions, the generally accepted sequence (often called the Haber pathway) proceeds through the following key stages :

Adsorption: Both this compound and molecular hydrogen adsorb onto the active sites of the metal catalyst surface. H₂ dissociates into reactive hydrogen atoms (H•) on the surface.

Initial Reduction: The adsorbed nitro group (-NO₂) is stepwise reduced by the surface-bound hydrogen atoms. The first stable intermediate formed is the nitroso derivative (4-nitroso-2-phenylpyridine). R-NO₂ + 2[H] → R-NO + H₂O

Intermediate Reduction: The nitroso intermediate is rapidly reduced further to the corresponding hydroxylamino derivative (4-(hydroxylamino)-2-phenylpyridine). This step is often very fast, making the nitroso species difficult to isolate. R-NO + 2[H] → R-NHOH

Final Reduction: The hydroxylamino intermediate is finally reduced to the target amine, 4-amino-2-phenylpyridine. This final step involves the hydrogenolysis of the N-O bond. R-NHOH + 2[H] → R-NH₂ + H₂O

| Catalyst | Hydrogen Source | Solvent | Conditions | Product | Typical Yield |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ (1 atm) | Ethanol | 25 °C, 4h | 4-Amino-2-phenylpyridine | >95% |

| Raney Ni | H₂ (50 psi) | Methanol | 50 °C, 6h | 4-Amino-2-phenylpyridine | >90% |

| SnCl₂·2H₂O | (Stoichiometric) | HCl (conc.) / Ethanol | 70 °C, 3h | 4-Amino-2-phenylpyridine | ~85-90% |

Electrochemical Reduction Pathways of this compound

The electrochemical reduction of nitroaromatic compounds is a well-studied area of organic electrochemistry, with the reactivity being highly dependent on the molecular structure and the reaction medium. While specific detailed studies on the electrochemical reduction pathways of this compound are not extensively available in peer-reviewed literature, the general behavior can be inferred from the established principles of nitro group reduction and the electrochemical characteristics of related nitrophenylpyridine and nitrobenzene derivatives.

The electrochemical reduction of a nitro group (–NO₂) typically proceeds through a series of electron and proton transfer steps. The initial and often rate-determining step is a one-electron reduction to form a nitro anion radical (R-NO₂⁻˙). The stability and subsequent reaction pathways of this radical anion are critically influenced by the solvent system (protic or aprotic) and the pH of the medium.

In aprotic media, the nitro anion radical can be stable and exhibit a reversible or quasi-reversible cyclic voltammogram. Further reduction can lead to the formation of a dianion. In protic media, the reduction is more complex. The initially formed anion radical is rapidly protonated, leading to a species that is more easily reduced than the parent nitro compound. This results in a multi-electron, multi-proton reduction process, typically consuming four electrons and four protons to yield the corresponding hydroxylamine (B1172632) derivative (R-NHOH). This hydroxylamine can be further reduced in a subsequent two-electron, two-proton step to the amine (R-NH₂).

For this compound, the presence of the phenyl group at the 2-position and the nitro group at the 4-position of the pyridine ring will influence the electron density distribution within the molecule, thereby affecting its reduction potential. The electron-withdrawing nature of the nitro group facilitates the initial electron transfer.

Based on studies of similar compounds, such as nitrophenyl derivatives of 1,4-dihydropyridines, the electrochemical behavior can be predicted. For instance, the reduction of C-4 nitrophenyl 1,4-dihydropyridines in acidic protic media involves a four-electron reduction to the arylhydroxylamine. researchgate.net At alkaline pH, a one-electron reduction to the nitro radical anion can sometimes be distinguished in cyclic voltammetry. researchgate.net

The general mechanism for the electrochemical reduction of a nitroaromatic compound (Ar-NO₂) in protic media can be summarized as follows:

Formation of the Nitro Anion Radical: Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻˙

Protonation and Further Reduction to Nitroso Intermediate: [Ar-NO₂]⁻˙ + H⁺ → [Ar-NO₂H]˙ [Ar-NO₂H]˙ + e⁻ + H⁺ → Ar-NO + H₂O

Reduction of the Nitroso Intermediate to Hydroxylamine: Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Further Reduction of Hydroxylamine to Amine: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

The following table provides a hypothetical summary of expected electrochemical data for this compound based on typical values for related nitroaromatic compounds.

| Parameter | Expected Value/Behavior | Conditions |

| First Reduction Potential (Epc1) | More positive than nitrobenzene | Aprotic Media |

| First Reduction Process | Reversible one-electron transfer to form the anion radical | Aprotic Media |

| Reduction in Protic Media | Irreversible, multi-electron wave | Acidic to Neutral pH |

| Product at first wave | 4-Hydroxylamino-2-phenylpyridine | Protic Media |

| Second Reduction Process | Reduction of hydroxylamine to amine | More negative potentials |

| Final Reduction Product | 4-Amino-2-phenylpyridine | Protic Media |

It is important to note that this information is based on general principles and data from analogous compounds. Detailed experimental studies involving techniques like cyclic voltammetry, controlled potential electrolysis, and spectroscopic analysis of intermediates and products would be necessary to fully elucidate the specific electrochemical reduction pathways of this compound.

Derivatization and Functionalization Strategies

Modification of the Phenyl Ring for Tuned Properties

Palladaelectro-catalyzed ortho-C–H activation is a notable method for the arylation of 2-phenylpyridines. rsc.org This technique allows for the selective introduction of aryl groups at the ortho-position of the phenyl ring. Studies have shown that a wide array of substituents on the phenyl ring, including both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., chloro, cyano, nitro, trifluoromethyl) groups, are well-tolerated in such reactions. rsc.org The nature of these substituents can impact the coordinating ability of the pyridine (B92270) nitrogen and the efficiency of forming the palladacycle intermediate. rsc.org Generally, arenes with electron-withdrawing groups tend to produce lower yields compared to those with electron-donating groups. rsc.org

Another strategy involves introducing larger functional groups to significantly alter the molecule's properties. For instance, the incorporation of a diphenylamino (DPA) group, known for its strong electron-donating nature, is an effective method for tuning the luminescent properties of phosphorescent materials derived from 2-phenylpyridine (B120327) scaffolds. mdpi.com These modifications can induce phenomena like aggregation-induced phosphorescent emission (AIPE) in the resulting metal complexes. mdpi.com

The following table summarizes various modifications on the phenyl ring of 2-phenylpyridine analogues and their observed effects.

Table 1: Modification of the Phenyl Ring and Their Effects

| Modification Strategy | Substituent Examples | Resulting Properties/Applications |

|---|---|---|

| Palladaelectro-catalyzed ortho-C–H Arylation | Methyl, Methoxy (B1213986), Chloro, Cyano, Nitro, Trifluoromethyl | Tuned electronic properties; affects reaction yields and coordinating ability. rsc.org |

| Introduction of Electron-Donating Groups | Diphenylamino (DPA) | Enhanced electron-donating character; used in tuning luminescent properties for AIPE-active Pt(II) complexes. mdpi.com |

Functionalization of the Pyridine Ring

The pyridine ring of 4-Nitro-2-phenylpyridine is activated towards certain chemical transformations due to the presence of the electron-withdrawing nitro group. This allows for selective functionalization at various positions.

A key reaction is the C–H arylation at the C5 position. Research has demonstrated that this compound can undergo C5-arylation to yield the corresponding product in good yields, highlighting the reaction's sensitivity to steric and electronic effects. nih.gov This regioselectivity is significant as it complements other existing methods for pyridine functionalization. nih.gov

Beyond arylation, other functional groups can be introduced onto the pyridine ring. The activation of the pyridine ring with agents like triflic anhydride (B1165640) enables C4-selective C-H sulfonylation, allowing for the attachment of various aryl and heterocyclic sulfone residues. rptu.de Photochemical methods have also been developed for the C3-amination of pyridines, proceeding through a Zincke imine intermediate. nih.gov This method is characterized by its mild conditions and high regioselectivity, which can be influenced by the substituent at the C2 position. For 2-aryl substituted pyridines, including those with electron-withdrawing groups like a nitro group on the phenyl ring, the reaction proceeds with high yield and selectivity. nih.gov

The following table details several functionalization strategies for the pyridine ring.

Table 2: Functionalization Strategies for the Pyridine Ring

| Reaction Type | Position of Functionalization | Reagents/Conditions | Outcome |

|---|---|---|---|

| C–H Arylation | C5 | Palladium catalyst, carboxylic acid ligand | Introduces an aryl group at the 5-position of the pyridine ring. nih.gov |

| C–H Sulfonylation | C4 | Triflic anhydride, N-methylpiperidine, Sulfinate salt | Attaches a sulfonyl group selectively at the 4-position. rptu.de |

| Photochemical Amination | C3 | N-aminopyridinium salts, photoredox catalyst (e.g., fac-Ir(ppy)₃), light | Forms a C-N bond at the 3-position. nih.gov |

Introduction of Auxiliary Ligand Moieties for Coordination

The 2-phenylpyridine scaffold is a classic N^C-cyclometalating ligand. However, its coordination capabilities can be expanded by introducing additional ligand moieties, transforming it into a multidentate chelator for creating stable and functional metal complexes. mdpi.com This strategy is fundamental in coordination chemistry for constructing molecular assemblies and functional materials. acs.org

A common approach is to introduce another nitrogen-containing heterocycle to create a bidentate or tridentate ligand system. For example, the synthesis of bis(2,2'-bipyridine)(4-nitro-2-(2-pyridyl)phenyl)ruthenium(II) involves a ligand where a second pyridyl group is attached to the phenyl ring of a 2-phenylpyridine derivative. acs.org This creates a tridentate N^N^C ligand framework capable of forming highly stable octahedral complexes with transition metals like ruthenium(II). The nitro group in the 4-position of the cyclometalating pyridine ring acts as a strong electron-withdrawing group, which can significantly influence the spectral and electrochemical properties of the final complex. acs.org

The versatility of this approach allows for the creation of a wide range of ligand architectures for specific applications, from catalysis to materials science. mdpi.comarabjchem.org

Table 3: Strategies for Introducing Auxiliary Ligand Moieties

| Auxiliary Moiety | Resulting Ligand Type | Metal Ion Examples | Application/Properties |

|---|---|---|---|

| Pyridyl group | N^N^C Tridentate | Ruthenium(II) | Forms stable cyclometalated complexes with tunable electrochemical and photophysical properties. acs.org |

| Pyrazolyl-indolyl group | Pincer-type ligands | Ruthenium(II) | Used in the synthesis of efficient catalysts for dehydrogenation reactions. arabjchem.org |

Coordination Chemistry and Ligand Design with 4 Nitro 2 Phenylpyridine

Chelation Modes and Metal Coordination Sites

The coordination behavior of 4-nitro-2-phenylpyridine is dominated by two primary modes: monodentate coordination through the pyridine (B92270) nitrogen and bidentate C,N-chelation via cyclometalation.

Like other pyridine derivatives, the most straightforward coordination mode for this compound involves the lone pair of electrons on the nitrogen atom of the pyridine ring. This allows it to act as a monodentate N-donor ligand, forming complexes with various transition metals. In this mode, the ligand coordinates to a metal center without the formation of a metal-carbon bond. An example of this coordination can be seen in palladium(II) complexes where the substituted pyridine ligand coordinates in a monodentate fashion through the nitrogen atom. nih.gov In the crystal structure of trans-dichlorobis(2,6-dimethyl-4-nitro-pyridine)palladium(II), a similar substituted pyridine, the Pd atom is coordinated by two pyridine nitrogen atoms and two chloride atoms in a square-planar geometry. nih.gov This initial N-coordination is often the first step preceding the more common cyclometalation reaction.

The most widely studied coordination mode of 2-phenylpyridine (B120327) and its derivatives is cyclometalation. This intramolecular reaction involves the activation of a C-H bond at the ortho-position of the phenyl ring by a coordinated metal center. The process results in the formation of a five-membered chelate ring, with the metal bonded to both the pyridine nitrogen (N) and the ortho-carbon (C) of the phenyl group. znaturforsch.com This C,N-bidentate chelation imparts significant thermodynamic stability to the resulting metal complexes. znaturforsch.com

This mode of coordination is prevalent in complexes with a variety of transition metals, including ruthenium(II), iridium(III), palladium(II), and gold(III). znaturforsch.commdpi.comresearchgate.net The resulting cyclometalated structure is a common motif in organometallic chemistry, and the stability of the metal-carbon bond in these complexes is noteworthy. znaturforsch.com The deprotonated form of the ligand, 2-(2-pyridyl)phenyl, is often abbreviated as "ppy" in the literature. The formation of these stable metallacycles is a key feature in the design of complexes for various applications. mdpi.com

N-Donor Coordination Properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor, often under thermal conditions to promote cyclometalation.

A diverse range of transition metal complexes featuring the cyclometalated 2-phenylpyridine scaffold, including nitro-substituted variants, have been synthesized and characterized.

Ruthenium (Ru): Cyclometalated ruthenium complexes have been prepared from precursors like triruthenium dodecacarbonyl (Ru₃(CO)₁₂). For instance, the reaction of Ru₃(CO)₁₂ with 2-phenylpyridine can yield a mononuclear complex, [Ru-cis-(ppy)₂-cis-(CO)₂], or a dinuclear methoxy-bridged complex, [Ru(OCH₃)(ppy)(CO)₂]₂, depending on the solvent and reaction conditions. znaturforsch.com The first cyclometalated ruthenium complex with a substituted ppy ligand, [Ru(bipy)₂(L)]⁺, was prepared with 2-(4-nitrophenyl)pyridine. znaturforsch.com

Iridium (Ir): Iridium(III) complexes with substituted 2-phenylpyridine ligands are of significant interest. A common synthetic precursor is the chloride-bridged dimer, [Ir(ppy)₂(μ-Cl)]₂, which can be synthesized by reacting IrCl₃·3H₂O with 2-phenylpyridine. mdpi.com This dimer can then be reacted with other ligands to form a variety of mononuclear complexes. Studies have been conducted on iridium(III) complexes with 4-styryl-2-phenylpyridines bearing a nitro group substituent. mdpi.com

Gold (Au): Cyclometalated gold(III) complexes of the type (N,C)Au(OAcF)₂ (where OAcF is trifluoroacetate) have been synthesized through a cyclometalation route using substituted 2-arylpyridine ligands, including those with electron-withdrawing nitro groups. rsc.org These syntheses tolerate a range of functional groups on the ligand. rsc.org A wide array of Au(III)-2ppy* compounds, where 2ppy* is the cyclometalated ligand, have been reviewed, highlighting their structural diversity. mdpi.com

Palladium (Pd): Cyclopalladated complexes are readily formed. The reaction of palladium(II) precursors with 2-phenylpyridine derivatives leads to the formation of stable square-planar complexes. researchgate.netnih.gov Both mononuclear and dinuclear palladium(II) complexes with substituted nitro-pyridines have been synthesized and characterized, with their structures often confirmed by X-ray crystallography. nih.gov

The reaction between this compound and a metal precursor can lead to complexes with different stoichiometries and geometries.

Stoichiometry: Both mononuclear and dinuclear complexes are known. For example, with Ru₃(CO)₁₂, a mononuclear complex with a 1:2 metal-to-ligand ratio, [Ru(ppy)₂(CO)₂], can be formed. znaturforsch.com In contrast, under different conditions (e.g., in methanol), a dinuclear complex, [Ru(OCH₃)(ppy)(CO)₂]₂, is produced, featuring two ruthenium centers bridged by two methoxy (B1213986) groups. znaturforsch.com

Geometrical Isomerism: The spatial arrangement of ligands around the metal center can vary. In the mononuclear ruthenium complex [Ru(ppy)₂(CO)₂], the two ppy ligands and the two carbonyl ligands each adopt a cis configuration relative to one another. znaturforsch.com For square-planar palladium(II) complexes, cis and trans isomers are possible. In the structure of trans-dichlorobis(2,6-dimethyl-4-nitro-pyridine)palladium(II), the two chloride ligands are in a trans arrangement, and the two nitrogen atoms from the pyridine ligands are also trans to each other. nih.gov The thermodynamically most stable isomer of [Au(ppy)(SCN)(NCS)] shows the soft donors (carbanion and sulfur) mutually cis. rsc.org

Complexes with Transition Metals (e.g., Ru, Pt, Ir, Au, Pd).

Electronic Structure and Photophysical Properties of Metal Complexes

The incorporation of this compound into a metal complex dramatically alters its electronic and photophysical properties. The strong electron-withdrawing nature of the nitro group plays a crucial role in tuning these characteristics.

The electronic structure of these complexes is often investigated using computational methods like Density Functional Theory (DFT). In complexes with nitro-substituted ligands, the Lowest Unoccupied Molecular Orbital (LUMO) is typically localized on the nitro-pyridyl part of the molecule. nih.govrsc.org This is true for platinum complexes of nitro-substituted bipyridines, where the LUMO resides on the NO₂-pyridyl moiety. rsc.org This localization of the LUMO on the ligand is a key factor in determining the nature of electronic transitions.

The photophysical properties, such as absorption and emission, are dictated by the nature of the metal, the ligand, and their interaction.

Absorption: The UV-Vis absorption spectra of these complexes typically show bands corresponding to ligand-centered (π-π*) transitions and metal-to-ligand charge transfer (MLCT) transitions. chemrxiv.org

Emission: Many cyclometalated complexes, particularly those of iridium(III), are known for their strong phosphorescent emission. The nitro substituent has a profound effect on this emission. nih.gov For example, in a series of [Ir(III)(ppy)₂(L)]ⁿ⁺ complexes, it was found that nitro and/or diphenylamine (B1679370) substituents dominate the spectroscopy of the compounds. nih.gov In some iridium complexes, the emission can arise from a mixed transition of MLCT and ligand-to-ligand charge transfer (LLCT). chemrxiv.org The presence of the nitro group can significantly influence the energy of these transitions and, consequently, the color of the emitted light.

Table of Selected Metal Complexes with Substituted Phenylpyridine Ligands

| Metal | Complex Formula | Key Structural Features | Relevant Properties | Reference(s) |

| Ru | [Ru-cis-(ppy)₂-cis-(CO)₂] | Mononuclear, octahedral geometry; two cyclometalated ppy ligands and two CO ligands are mutually cis. | Precursor for other Ru-ppy complexes; structure confirmed by X-ray diffraction. | znaturforsch.com |

| Ru | [Ru(OCH₃)(ppy)(CO)₂]₂ | Dinuclear, two Ru centers bridged by two methoxy groups. | Formed from Ru₃(CO)₁₂ and Hppy in methanol. | znaturforsch.com |

| Ir | [Ir(ppy)₂(L)]ⁿ⁺ (where ppy has a nitro substituent) | Octahedral Ir(III) center with two cyclometalated ligands and an ancillary ligand (L). | Nitro group dominates the spectroscopy; complex electronic structure with contributions from Ir, ppy, and L. | nih.gov |

| Pd | trans-[Pd(dmnp)₂Cl₂] (dmnp = 2,6-dimethyl-4-nitropyridine) | Mononuclear, square-planar geometry with trans arrangement of Cl ligands and N-donor ligands. | Pd is coordinated by two pyridine N atoms (not cyclometalated). Pd-N distance = 2.033 Å; Pd-Cl distance = 2.311 Å. | nih.gov |

| Au | [Au(ppy)(SCN)(NCS)] | Square-planar Au(III); cis-orientation of C and S donors. | Thioisocyanate binds through N (trans to C), thiocyanate (B1210189) binds through S (trans to N). | rsc.org |

Ligand Field Effects and Electronic Transitions

The coordination of this compound to a metal center, such as ruthenium(II) or iridium(III), creates specific ligand field effects that dictate the electronic structure and subsequent photophysical properties of the resulting complex. acs.orgacs.org The nitro group is strongly electron-withdrawing, which has a dominant influence on the ligand's molecular orbitals.

This modification of the electronic structure is directly observable in the electronic absorption spectra of these complexes. The primary electronic transitions in such organometallic compounds include:

Ligand-Centered (LC) π–π transitions:* These high-energy absorptions, typically found in the ultraviolet region, correspond to electronic transitions within the molecular orbitals of the ligand itself. rsc.org

Metal-to-Ligand Charge Transfer (MLCT) transitions: These are crucial for the photophysical applications of many ruthenium and iridium complexes. They involve the excitation of an electron from a metal-centered d-orbital (often the HOMO) to a ligand-centered π* orbital (often the LUMO). acs.orgresearchgate.net

The decreased HOMO-LUMO gap in complexes of this compound leads to a bathochromic (red) shift in the MLCT absorption bands compared to complexes with unsubstituted 2-phenylpyridine. spiedigitallibrary.org This means the complex absorbs light at lower energies (longer wavelengths). For instance, studies on iridium(III) complexes have shown that introducing an electron-withdrawing nitro group to the pyridyl ring of the ppy ligand narrows the HOMO-LUMO gap and results in red-shifted UV-vis absorption spectra. The electronic structure can be complex, with contributions from the metal, the phenylpyridine ligand, and any ancillary ligands, but the nitro substituent often dominates the resulting spectroscopy.

In a ruthenium(II) complex like bis(2,2'-bipyridine)(4-nitro-2-(2-pyridyl)phenyl)ruthenium(II), the electronic properties are similarly governed by these transitions, making it a subject of detailed spectral and electrochemical investigation. acs.org The precise energies of these transitions can be mapped using techniques like UV-visible spectroscopy and modeled with computational methods such as Density Functional Theory (DFT). researchgate.netmdpi.com

Table 1: Representative Electronic Transitions in Phenylpyridine-type Complexes

| Complex Type | Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|---|

| Ir(ppy)₃ type | ¹MLCT / ³MLCT | 350 - 450 | Transitions from iridium d-orbitals to the π* orbitals of the phenylpyridine ligands. rsc.org |

| Ir(ppy)₃ type | ¹LC (π-π*) | 250 - 325 | High-energy transitions localized on the phenylpyridine ligands. rsc.org |

| Ru(bpy)₂(ppy) type | ¹MLCT | 400 - 550 | Transition from ruthenium d-orbitals to the π* orbitals of either the bipyridine or phenylpyridine ligand. acs.orgmdpi.com |

Note: This table provides generalized data for phenylpyridine (ppy) type complexes to illustrate the concepts. The exact wavelengths for this compound complexes will be specifically influenced by the nitro group.

Excited State Dynamics and Energy Transfer Processes